12S-Hete

Vue d'ensemble

Description

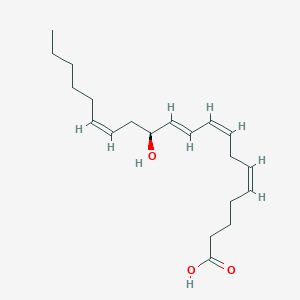

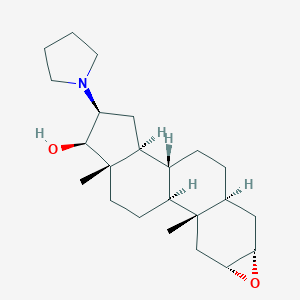

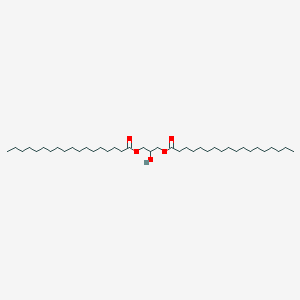

12-Hydroxyeicosatetraenoic acid (12-HETE) is a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid . It contains a hydroxyl residue at carbon 12 and a 5Z, 8Z, 10E, 14Z Cis–trans isomerism configuration in its four double bonds . It was first found as a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e. ALOX12) enzyme .

Synthesis Analysis

In humans, Arachidonate 12-lipoxygenase (12-LO, 12-LOX, ALO12, or platelet type 12-lipoxygenase) is encoded by the ALOX12 gene and expressed primarily in platelets and skin . ALOX12 metabolizes arachidonic acid almost exclusively to 12 ( S )-hydroperoxy-5 Z ,8 Z ,10 E ,14 Z -eicosatetraenoic acid (12 ( S )-HpETE or 12 S -HpETE) .

Molecular Structure Analysis

The molecular formula of 12S-HETE is C20H32O3 . It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da .

Physical And Chemical Properties Analysis

12S-HETE has a density of 1.0±0.1 g/cm3, a boiling point of 487.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 86.8±6.0 kJ/mol and a flash point of 262.8±25.2 °C . The index of refraction is 1.514 and the molar refractivity is 98.0±0.3 cm3 .

Applications De Recherche Scientifique

Comprehensive Analysis of 12S-HETE Applications

12S-Hydroxyeicosatetraenoic acid (12S-HETE) is a bioactive lipid metabolite with diverse roles in human physiology and pathology. Below is a detailed analysis of its scientific research applications across various fields:

Cancer Research

Role in Tumor Metastasis: 12S-HETE is implicated in cancer metastasis. Platelets can induce the generation of 12S-HETE in colon cancer cells, which may contribute to changes in epithelial-mesenchymal transition (EMT) gene expression . This suggests that 12S-HETE could be a target for therapeutic intervention in cancer metastasis.

Cardiovascular Studies

Platelet Function and Thrombosis: The compound exhibits both anti- and prothrombotic functions. It can potentiate platelet responses and contribute to thrombosis, making it a significant factor in cardiovascular disease research .

Inflammation and Immunology

Inflammatory Bowel Diseases (IBD): A study has shown a correlation between 12S-HETE concentration and calprotectin levels in IBD patients, indicating its potential role in the inflammatory processes of IBD .

Angiogenesis and Wound Healing

Pro-Angiogenic Agent: 12S-HETE has been identified as a pro-angiogenic agent, promoting the growth of new blood vessels. This property is crucial for understanding its role in wound healing and tissue regeneration .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

12(S)-HETE is a direct mediator of endothelial dysfunction in diabetes and increased 12(S)-HETE plasma levels could serve as a biomarker reflecting the degree of mitochondrial impairment, endothelial dysfunction, and thus vascular disease severity in patients with diabetes . The modification of cancer cell phospholipids by 12-HETE may amplify or dampen, expand or contract cellular and tissue responses to disturbances .

Propriétés

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-LQWMCKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028839 | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

12(S)-Hete | |

CAS RN |

54397-83-0 | |

| Record name | 12S-Hydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG8M7C9ALT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While a dedicated 12S-HETE receptor remains elusive, evidence suggests its actions are mediated through G-protein-coupled receptors (GPCRs). For instance, 12S-HETE-induced calcium release, arachidonic acid release, and diacylglycerol formation in human neutrophils, as well as insulin secretion in rat insulinoma cells, are sensitive to pertussis toxin, implicating Gαi/o protein involvement. [ [] ]

A: 12S-HETE activates various signaling pathways depending on the cell type and context. It can stimulate protein kinase C (PKC) [ [] ], modulate ion channels like the delayed-rectifier potassium channel (IK) in neurons [ [] ], and influence gene expression related to inflammation and cell proliferation. [ [] ]

ANone: The molecular formula of 12S-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.

A: Yes, 12S-HETE can be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides information on its molecular mass and fragmentation pattern, while NMR reveals the arrangement of atoms within the molecule. [ [, , ] ]

ANone: 12S-HETE, like other polyunsaturated fatty acid metabolites, is susceptible to oxidation. Proper storage is crucial for maintaining its stability. It is typically stored as a solution in an organic solvent like ethanol or dimethyl sulfoxide at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

ANone: 12S-HETE is a product of enzymatic catalysis, not an enzyme itself. It does not possess catalytic properties.

ANone: While computational studies specifically focusing on 12S-HETE are limited, molecular modeling techniques can be employed to investigate its interactions with potential targets like GPCRs or enzymes. Docking simulations can predict binding affinities and explore structure-activity relationships.

A: Research on 12S-HETE analogs has shown that structural modifications can significantly impact its biological activity. For example, reduction of the 10,11-double bond of 12-HETE, yielding 12S-HETrE, results in a slight decrease in its ability to stimulate calcium mobilization and chemotaxis in neutrophils. [ [] ]

A: Yes, the stereochemistry at the 12-position is crucial for 12S-HETE's biological activity. The 12S-enantiomer exhibits distinct biological effects compared to its 12R-counterpart. [ [, ] ]

A: 12S-HETE can be susceptible to degradation. Formulation strategies, such as encapsulation in liposomes or nanoparticles, can be employed to enhance its stability, solubility, and bioavailability for research purposes or potential therapeutic applications. [ [] ]

ANone: While there might not be specific regulations for 12S-HETE, general laboratory safety guidelines for handling bioactive lipids and organic solvents should be followed.

A: Due to its rapid metabolism, the in vivo half-life of 12S-HETE is relatively short. It undergoes further enzymatic conversions, including oxidation and esterification. [ [] ] Further research is needed to fully elucidate its ADME properties.

A: 12S-HETE's biological activities have been studied in various cell types, including neutrophils, macrophages, endothelial cells, and cancer cell lines. [ [, , , , , , , , , ] ]

A: Yes, studies using animal models have provided insights into the involvement of 12S-HETE in conditions like hypertension, inflammation, and cancer. For instance, in a rat model of diabetes, increased renal 12S-HETE levels were linked to angiotensin II receptor activity. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)